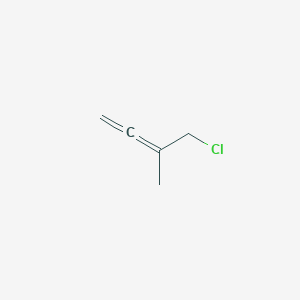

4-Chloro-3-methylbuta-1,2-diene

Description

Significance of Allenes as Reactive Intermediates and Chiral Building Blocks

The orthogonal arrangement of the π-bonds in allenes makes them highly versatile reactive intermediates. They can participate in a wide array of chemical transformations, including cycloadditions, and reactions with electrophiles and nucleophiles. thieme-connect.deacs.orgmdpi.commasterorganicchemistry.com This reactivity has been harnessed in the synthesis of numerous complex natural products and pharmaceuticals. thieme-connect.de

Furthermore, appropriately substituted allenes exhibit axial chirality, a stereochemical feature that does not rely on a stereocenter but on an axis of chirality. This makes them invaluable as chiral building blocks in asymmetric synthesis, allowing for the transfer of chirality to new stereocenters with high fidelity. csic.esscispace.comnih.gov The development of catalytic asymmetric methods for the synthesis of chiral allenes has further expanded their utility in creating enantiomerically pure molecules. nih.gov

Distinctive Reactivity Profile of Allenes Compared to Other Unsaturated Hydrocarbons

The reactivity of allenes is markedly different from that of simple alkenes and alkynes. While alkenes typically undergo electrophilic addition and alkynes can be hydrogenated, the cumulative double bonds of allenes offer multiple sites for reaction. acs.orgchegg.comlibretexts.orgchemconnections.org For instance, in certain transition metal-catalyzed cycloaddition reactions, allenes show significantly different reactivity compared to alkenes and alkynes, often leading to unique product formations. organic-chemistry.orgyoutube.com The central sp-hybridized carbon of the allene (B1206475) moiety is electron-deficient and susceptible to nucleophilic attack, while the terminal sp2-hybridized carbons can react with electrophiles. This ambiphilic nature contributes to their diverse chemical behavior.

Importance of Halogenated Allenes in Synthetic Methodologies

The introduction of a halogen atom onto the allene framework, creating a halogenated allene, further enhances their synthetic potential. chemicalbook.comlibretexts.org The carbon-halogen bond serves as a versatile functional handle, enabling a variety of subsequent transformations such as cross-coupling reactions, nucleophilic substitutions, and eliminations. Halogenated allenes are key precursors for the synthesis of a wide range of organic compounds, including other functionalized allenes, dienes, and heterocyclic systems. Their ability to undergo oxidative addition with transition metal complexes also opens up avenues for the construction of complex organometallic intermediates and subsequent carbon-carbon bond formation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76397-24-5 |

|---|---|

Molecular Formula |

C5H7Cl |

Molecular Weight |

102.56 g/mol |

InChI |

InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,4H2,2H3 |

InChI Key |

BGDIIQHCPUSXMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C)CCl |

Origin of Product |

United States |

Elucidating Reaction Pathways and Mechanistic Insights of 4 Chloro 3 Methylbuta 1,2 Diene and Halogenated Allenes

Fundamental Reactivity Patterns of Allenes with Halogen Substituents

Allenes are hydrocarbons containing two cumulative double bonds, which results in a linear geometry of the central carbon atom and orthogonal pi systems. This structure makes allenes interesting substrates in various chemical reactions. They can act as both nucleophiles and electrophiles, and the presence of substituents can significantly alter their reactivity preferences. scripps.edu

The introduction of a halogen atom to the allene (B1206475) framework, as in 4-chloro-3-methylbuta-1,2-diene, imparts distinct reactivity patterns. The halogen's inductive effect, being electron-withdrawing, can influence the electron density of the allenic system. msu.edu This electronic perturbation, combined with the inherent strain of the allene structure, dictates the regioselectivity and stereoselectivity of its reactions. For instance, the presence of a halogen can retard the addition of a second equivalent of a reagent like bromine. msu.edu

The reactivity of halogenated allenes is also influenced by the nature of the halogen itself. The general trend for halogen reactivity is Fluorine > Chlorine > Bromine > Iodine. studysmarter.co.uk This trend is a key factor in determining the outcomes of reactions involving halogenated allenes. Furthermore, the stability of intermediates, such as carbocations or radicals, plays a crucial role in directing the reaction pathways. In halogenoalkanes, the strength of the carbon-halogen bond decreases down the group, making iodide a better leaving group than chloride. sparkl.me This principle also has relevance in the reactions of halogenated allenes.

Addition Reactions

Addition reactions are a cornerstone of allene chemistry, providing pathways to a diverse array of molecular architectures. The presence of a halogen substituent on the allene backbone introduces additional layers of complexity and control over these transformations.

Allenes readily undergo electrophilic addition reactions. msu.edu In the case of conjugated dienes, electrophilic addition can lead to a mixture of 1,2- and 1,4-addition products due to the formation of resonance-stabilized allylic carbocation intermediates. libretexts.orgpressbooks.pubmasterorganicchemistry.com The distribution of these products can be influenced by reaction conditions such as temperature. youtube.comchemistrysteps.com At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. masterorganicchemistry.comchemistrysteps.com

For halogenated allenes, the initial step in electrophilic addition involves the attack of an electrophile on one of the pi bonds. The regioselectivity of this attack is governed by the formation of the most stable carbocation intermediate. The presence of a halogen can influence the stability of these intermediates through inductive and resonance effects.

The reaction of allenes with organonucleophiles, such as allylboranes, represents a powerful method for carbon-carbon bond formation. The allylation of ketones with allenes, for instance, can be catalyzed by boron compounds to produce homoallylic alcohols. ed.ac.uk These reactions can proceed with high yield, regioselectivity, and diastereoselectivity. ed.ac.uk Mechanistic studies suggest a pathway involving hydroboration of the allene to form an allylic borane, which then reacts with the ketone. ed.ac.uk

In the context of halogenated allenes, their reaction with allylboranes can be envisioned to proceed through a similar mechanism. The unique electronic nature of the halogenated allene would likely influence the rate and selectivity of the initial hydroboration step, as well as the subsequent allylation.

Nucleophilic addition is a fundamental reaction type where a nucleophile attacks an electron-deficient center. wikipedia.org In the context of allenes, the central carbon of the allene system can exhibit electrophilic character, especially when substituted with electron-withdrawing groups. The reaction of allenes with nucleophiles can lead to the formation of a variety of functionalized products.

Recent research has demonstrated the copper-catalyzed enantioselective borylative allyl-allyl coupling of allenes with allylic gem-dichlorides. acs.org This transformation proceeds with high levels of chemo-, regio-, enantio-, and diastereoselectivity, yielding chiral 1,5-dienes. acs.org The mechanism involves the addition of a copper-boryl species to the allene, generating an allyl copper intermediate that then couples with the gem-dichloride. acs.org While this specific example does not involve a halogenated allene as a starting material, it highlights the potential for developing analogous nucleophilic addition-based methodologies for compounds like this compound. The presence of the chloro-substituent could influence the initial nucleophilic attack and the stability of any resulting intermediates.

Radical additions to allenes have been a subject of interest for over half a century, offering unique reactivity patterns compared to other unsaturated compounds. acs.org These reactions involve the attack of a radical species at one of the three carbon atoms of the allene. The chemo-, regio-, and stereoselectivity of these additions are influenced by factors such as reaction conditions, the nature of the attacking radical, and the substitution pattern of the allene. acs.org

In general, the radical addition of chlorine and bromine to allenes tends to occur at the central carbon atom. nih.gov However, the final product distribution may not always reflect the initial regioselectivity of the radical attack due to the potential for interconversion of the resulting radical intermediates via 1,2-halogen transfer. nih.gov

The regioselectivity of halogen radical additions to allenes is highly dependent on the reaction conditions, particularly temperature. nih.gov For instance, in the addition of hydrogen bromide to propadiene, lower temperatures favor addition to the terminal carbon, while higher temperatures favor addition to the central carbon. nih.gov The ratio of allene to the halogen source can also influence the outcome. nih.gov

The stereoselectivity of these reactions is also a critical aspect. For example, the dichlorination of aryl-substituted allenes has been shown to produce 2,3-dichlorides with the Z-isomer being the major product, proceeding through a proposed radical mechanism. nih.gov The formation of bridged radical intermediates has been suggested to explain the observed product distributions, with these intermediates rapidly rearranging to allylic or vinylic radicals. nih.gov The reactivity-selectivity principle is also at play; more reactive radicals like chlorine are generally less selective than less reactive radicals like bromine. youtube.com

Interactive Data Table: Factors Influencing Halogen Radical Addition to Allenes

| Factor | Influence on Regioselectivity | Influence on Product Distribution | Supporting Evidence |

| Temperature | Lower temperatures can favor terminal addition, while higher temperatures favor central addition. nih.gov | Can affect the overall reaction pathway and the final ratio of products. nih.gov | HBr addition to propadiene shows temperature-dependent regioselectivity. nih.gov |

| Reactant Ratio | A higher allene-to-HBr ratio can favor central addition. nih.gov | Can shift the equilibrium between different addition products. | Observed in HBr addition to propadiene. nih.gov |

| Radical Initiator | The choice of initiator can influence the amount of terminal addition product. nih.gov | Can impact the overall efficiency and selectivity of the reaction. | Noted in studies of free-radical HBr addition. nih.gov |

| Allene Substitution | The substitution pattern of the allene is a key determinant of the initial radical attack site. acs.orgnih.gov | Governs the stability of the resulting radical intermediates and thus the final products. | Dichlorination of aryl-substituted allenes yields specific isomers. nih.gov |

Radical Addition Mechanisms

Temperature Dependence and Competing Pathways (e.g., HCl Elimination)

The reaction of halogen radicals, such as chlorine (Cl•) and bromine (Br•), with allenes is significantly influenced by temperature, which can affect both the reaction pathway and regioselectivity. Generally, these reactions yield products resulting from the radical addition to the central carbon atom of the allene. However, at temperatures exceeding 800 K, a competing pathway of HCl elimination becomes prominent following the initial formation of a 2-chlorinated allylic radical. nih.gov

Competition experiments involving various allenes and a limited amount of HBr have shed light on the relative reactivities. At 60 °C, the reactivity increases with greater methyl substitution on the allene. This trend is attributed to the increased stabilization of the 2-bromoallyl radical intermediates through hyperconjugation. nih.gov

Influence of Allene Substitution Patterns on Radical Intermediates

The substitution pattern on the allene moiety plays a crucial role in determining the stability and subsequent reactivity of the radical intermediates formed during a reaction. The stability of radicals generally increases with a higher degree of substitution, a trend similar to that of carbocations. youtube.com This stabilization is primarily attributed to hyperconjugation, where electrons in adjacent sigma bonds weakly overlap with the p-orbital containing the single electron. youtube.com

In radical additions to allenes, the regioselectivity is often governed by the formation of the most stable radical intermediate. For instance, in the addition of trimethyltin (B158744) radicals to allenes, the increasing methyl substitution on the allene favors the formation of an allylic radical intermediate. This is due to both the increased steric hindrance for the approach of the radical and the enhanced stability of the resulting radical intermediate via hyperconjugation. nih.gov Similarly, the increased reactivity of allenes with more methyl substituents in reactions with HBr is linked to the greater stabilization of the 2-bromoallyl radical intermediates. nih.gov

The nature of the substituent also has a significant impact. Electron-donating groups tend to enhance the efficiency of cycloaddition reactions, while electron-withdrawing groups can hinder the process or reduce the yield. researchgate.netbg.ac.rs In the context of perfluoroalkyl radical additions, the substitution pattern on the allene can greatly affect both regioselectivity and chemoselectivity. nih.gov For example, the use of perfluoroalkyl iodides as the radical source typically leads to the addition of the radical to the terminal carbon of the allene, with a preference for the less substituted double bond. nih.gov

Furthermore, computational studies have highlighted the influence of substituents on the stability of radical intermediates. The spin density of the carbons in the allylic radical intermediate is a key determinant of its stability and reactivity; a lower spin density corresponds to a more reactive radical species. nih.gov

Cycloaddition Reactions

Allenes are versatile building blocks in cycloaddition reactions due to their unique electronic and structural properties. mdpi.com They can participate in various cycloaddition pathways, including [2+2], [3+2], and higher-order cycloadditions, often proceeding through diradical or zwitterionic intermediates. rsc.org The reactivity and selectivity of these reactions are influenced by factors such as substitution patterns, catalysts, and reaction conditions. mdpi.comrsc.org

[2+2] Cycloaddition Pathways

[2+2] cycloaddition reactions involving allenes provide a direct route to cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. researchgate.netrsc.org These reactions can be induced thermally, photochemically, or through transition metal catalysis. researchgate.netrsc.org

Under thermal conditions, the [2+2] cycloaddition of allenes is a stepwise process that proceeds through diradical intermediates, as a concerted pathway is forbidden by the Woodward-Hoffmann rules. researchgate.netbg.ac.rs The formation of these diradical intermediates can be reversible, as evidenced by the loss of enantiomeric excess in the starting allene and a decrease in the enantiomeric excess of the cycloadducts as the reaction progresses. The regioselectivity of these thermal reactions can be influenced by the substituents on the allene. For example, the cycloaddition of 1,1-disubstituted and monosubstituted allenes with 1,1-dichloro-2,2-difluoroethene yields a mixture of adducts, which is rationalized by the formation of stereoisomeric diradical intermediates.

Visible light photocatalysis has also been employed to promote intramolecular [2+2] cycloadditions of allenes. bg.ac.rs For instance, the irradiation of enallenylamides in the presence of an iridium catalyst leads to the formation of heterobicyclo[4.2.0]octane derivatives. bg.ac.rs This reaction targets the distal double bond of the allene moiety and proceeds with high trans selectivity. bg.ac.rs The efficiency of this photochemical process is sensitive to the electronic nature of the substituents, with electron-donating groups enhancing the yield and electron-withdrawing groups hindering the reaction. bg.ac.rs

Transition metal catalysis offers an alternative approach to activate allenes for [2+2] cycloadditions. rsc.org Lewis acid-promoted cycloadditions of allenes with ketenes have been developed as a versatile method for synthesizing cyclobutanes. nih.gov Furthermore, acid-catalyzed intramolecular [2+2] cycloadditions of ene-allenones provide facile access to bicyclo[n.2.0] frameworks. nih.gov

The table below summarizes the outcomes of selected [2+2] cycloaddition reactions involving allenes.

| Allene Reactant | Alkene/Alkyne Partner | Conditions | Product(s) | Reference(s) |

| 1,1-Dimethylallene | Dimethylfumarate | Thermal | Two cycloadducts (11.5:1 ratio) | |

| 1,3-Dimethylallene (enantioenriched) | Acrylonitrile (B1666552) | Thermal | Four stereoisomeric adducts (all optically active) | |

| Enallenylamides | - | Visible light, Ir catalyst | Heterobicyclo[4.2.0]octane derivatives | bg.ac.rs |

| Allenic ketones | - | Bi(OTf)₃ | Bicyclo[4.2.0]octanes | nih.gov |

[3+2] Cycloaddition Protocols

[3+2] cycloaddition reactions involving allenes are a powerful tool for the construction of five-membered rings, which are common motifs in natural products and pharmaceuticals. organic-chemistry.orgcolab.ws These reactions can be catalyzed by various transition metals or nucleophiles, leading to a diverse range of carbo- and heterocyclic products. mdpi.comrsc.org

Rhodium catalysts have been effectively used in intramolecular [3+2] cycloadditions of 1-allene-vinylcyclopropanes. pku.edu.cn This method allows for the synthesis of fused bicyclic structures containing cyclopentane (B165970) rings with quaternary stereocenters at the bridgehead. pku.edu.cn The presence of substituents on the allene moiety can stabilize the resulting exocyclic double bond and prevent isomerization of the cycloadducts. pku.edu.cn

Nucleophile-catalyzed asymmetric [3+2] cycloadditions of allenes with enones have also been developed, providing a route to functionalized cyclopentenes. organic-chemistry.org Chiral phosphines, such as dipeptide-derived phosphines, have been shown to be effective catalysts for these transformations, affording cyclopentenes with quaternary stereocenters in high yields and with excellent enantioselectivities. organic-chemistry.orgacs.org These methods are tolerant of a variety of substituents on both the allene and the enone. organic-chemistry.org

Furthermore, cobalt-catalyzed [3+2] cycloadditions of cyclopropanols with allenes have been reported to yield 3-alkylidenecyclopentanol derivatives with high regio- and diastereoselectivity. mdpi.com The mechanism of these reactions can vary, with some proceeding through zwitterionic intermediates, particularly in phosphine-catalyzed processes. rsc.org

The following table provides examples of [3+2] cycloaddition reactions with allenes.

| Allene Reactant | Cycloaddition Partner | Catalyst/Promoter | Product Type | Reference(s) |

| 1-Allene-vinylcyclopropanes | - | Rh(I) catalyst | Fused bicyclic cyclopentanes | pku.edu.cn |

| Allenes | Enones | Chiral phosphine (B1218219) | Functionalized cyclopentenes | organic-chemistry.org |

| Allenoates | α-Substituted acrylates | Dipeptide-derived phosphine | Cyclopentenes with quaternary stereocenters | acs.org |

| Allenes | Cyclopropanols | Cobalt(II) catalyst | 3-Alkylidenecyclopentanols | mdpi.com |

Higher-Order Cycloadditions (e.g., [4+2], [6+2])

Beyond the more common [2+2] and [3+2] pathways, allenes can participate in higher-order cycloaddition reactions, such as [4+2] and [6+2] cycloadditions, to form larger ring systems. mdpi.comrsc.org These reactions are often facilitated by transition metal catalysts that can alter the reactivity of the allene and its partner. mdpi.comresearchgate.net

[4+2] Cycloadditions:

Gold(I) and rhodium(I) complexes have been shown to catalyze intramolecular [4+2] cycloadditions of allene-dienes. nih.govacs.org By tuning the electronic properties of the ancillary ligands on the gold(I) catalyst, high selectivity for either [4+2] or [4+3] cycloaddition products can be achieved. acs.org For instance, triarylphosphitegold(I) complexes favor the formation of alkylidenecyclohexenes via a [4+2] pathway. nih.govacs.org These reactions are often highly diastereoselective, yielding exclusively trans-fused bicyclic systems. acs.org Enantioselective versions of these gold(I)-catalyzed [4+2] cycloadditions have also been developed using chiral phosphite (B83602) and phosphoramidite (B1245037) ligands. acs.org

Intermolecular [4+2] cycloadditions using vinyl allenes as the four-carbon component have also been explored. rsc.org For example, rhodium catalysts can promote the [4+2] cycloaddition of vinyl allenes with alkynes, leading to the formation of arenes. rsc.org

[6+2] Cycloadditions:

The [6+2] cycloaddition of allenes is a less common but valuable method for constructing eight-membered rings. These reactions are typically catalyzed by transition metals. mdpi.com

The following table presents examples of higher-order cycloaddition reactions involving allenes.

| Cycloaddition Type | Allene Reactant | Reaction Partner | Catalyst | Product Type | Reference(s) |

| [4+2] | Allene-dienes | - | Gold(I) or Rhodium(I) | Alkylidenecyclohexenes, trans-hexahydroindenes | nih.govacs.orgacs.org |

| [4+2] | Vinyl allenes | Alkynes | Rhodium | Arenes | rsc.org |

| [4+2] | α-Substituted allenoates | Imines | - | - | rsc.org |

| [6+2] | Allenes | - | Transition Metals | Eight-membered rings | mdpi.com |

Mechanistic Studies of Cycloaddition Intermediates (e.g., Diradicals)

The mechanisms of allene cycloadditions often involve the formation of reactive intermediates, such as diradicals or zwitterions. rsc.orgacs.org Understanding the nature and behavior of these intermediates is crucial for predicting and controlling the outcome of the reactions.

In thermal [2+2] cycloadditions, which are forbidden to proceed in a concerted manner, the reaction proceeds through a stepwise pathway involving diradical intermediates. researchgate.netbg.ac.rs The formation of these diradicals has been supported by stereochemical studies. For instance, the reaction of optically active 2,3-pentadiene (B1201682) with acrylonitrile produces four optically active stereoisomeric adducts, a result consistent with a two-step, diradical mechanism. The reversibility of the formation of these diradical intermediates can be demonstrated by the loss of enantiomeric excess in both the starting allene and the cycloadducts over the course of the reaction. Computational studies have also been employed to investigate these diradical pathways, providing insights into their regiochemical preferences. acs.org

In some cases, particularly in transition metal-catalyzed reactions, zwitterionic intermediates may be involved. rsc.org For example, the gold(I)-catalyzed cycloadditions of allene-dienes are proposed to proceed through intermediates where the gold(I) complex stabilizes an adjacent carbocation. acs.org The electronic properties of the ligands on the metal can modulate the stability of these intermediates and thus influence the reaction pathway. acs.org

Isomerization and Rearrangement Processes

The structural arrangement of halogenated allenes, including this compound, predisposes them to various isomerization and rearrangement reactions. These transformations are often driven by the desire to achieve a more thermodynamically stable conjugated system.

1,3-Halogen Shifts (e.g., Isomerization to Conjugated Dienes)

A notable reaction pathway for halogenated allenes is the 1,3-halogen shift, which leads to the formation of conjugated dienes. This process can be influenced by several factors, including the presence of catalysts and the nature of the substituents on the allene framework.

For instance, the isomerization of allenes to 1,3-dienes can be catalyzed by various transition metals. While specific studies on this compound are not extensively detailed in the provided results, the general principles of allene isomerization can be applied. Acid-catalyzed rearrangements of allenes can lead to the formation of 1,3-dienes. mdpi.com This occurs through the protonation of the central sp-hybridized carbon of the allene, forming a stabilized carbocation intermediate that can then eliminate a proton to yield the conjugated diene. mdpi.com

Palladium catalysts have also been shown to promote the isomerization of allenes. In some palladium-catalyzed reactions of allenes, the formation of 1,3-diene products is observed as a competing pathway. nih.gov This isomerization can occur through a hydropalladation mechanism, where a palladium hydride species adds to the allene, followed by a β-hydride elimination to give the conjugated diene. nih.gov

The table below summarizes examples of allene isomerization to 1,3-dienes under different catalytic conditions.

| Catalyst/Conditions | Allene Substrate | Product | Observations |

| Acid Catalyst | 3-methyl-1,2-butadiene (B1215419) | Isoprene (B109036) | Proceeds via a stabilized carbocation intermediate. mdpi.com |

| Pd2dba3/Acetic Acid | 1,1-disubstituted allene | 1,3-diene | Moderate yield, mixture of E/Z isomers. mdpi.com |

| Ni(0) | Enantiopure allene | Racemic allene and 1,3-diene | Rearrangement observed as a side product. mdpi.com |

Thermally Induced Rearrangements

Thermal conditions can induce rearrangements in allenes, often leading to the formation of more stable isomers. The high-energy state of the allene moiety makes it susceptible to sigmatropic rearrangements and other thermal transformations. These reactions are typically governed by the principles of orbital symmetry and thermodynamic stability.

While specific data on the thermally induced rearrangements of this compound is limited in the provided search results, the general behavior of alkylallenes suggests that they can rearrange to 1,3-dienes upon heating. mdpi.com Free radical halogenation reactions, which can be initiated by heat or light, involve the progressive replacement of hydrogen atoms with halogen atoms. wikipedia.org These processes often result in a mixture of all possible isomers, indicating that all hydrogen atoms are susceptible to reaction. wikipedia.org

Transition Metal-Catalyzed Transformations

The unique electronic and structural features of halogenated allenes make them valuable substrates in a variety of transition metal-catalyzed reactions. These transformations allow for the construction of complex molecular architectures from relatively simple starting materials.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and halogenated allenes can participate in these reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium catalysts are particularly effective in promoting the cross-coupling reactions of halogenated allenes. These reactions often proceed through the formation of a π-allyl palladium intermediate, which can then react with a variety of nucleophiles. nih.gov

Palladium-catalyzed reactions of allenes have been extensively studied and are a versatile tool for organic synthesis. acs.org For example, palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids provides a highly regio- and stereoselective method for the synthesis of allylic sulfones. nih.gov The proposed mechanism involves the formation of a π-palladium-allyl species. nih.gov

Furthermore, palladium-catalyzed three-component cross-coupling reactions of conjugated dienes or terminal alkenes with vinyl triflates and boronic acids have been reported. nih.gov The success of these reactions is attributed to the formation of stabilized, cationic π-allyl-Pd intermediates. nih.gov Palladium-catalyzed oxidative cross-coupling of two different allenes has also been achieved, leading to the synthesis of functionalized nih.govdendralenes. acs.org This reaction proceeds via selective allenic C-H activation and the formation of a vinylpalladium intermediate. acs.org

The table below provides examples of palladium-catalyzed cross-coupling reactions involving allenes.

| Reaction Type | Reactants | Catalyst System | Product | Key Mechanistic Feature |

| Hydrosulfonylation | Allene, Sulfinic Acid | Pd(0)/DPEphos | Linear E-allylic sulfone nih.gov | Ligand-to-ligand hydrogen transfer to form a π-palladium-allyl species. nih.gov |

| Three-Component Coupling | Conjugated Diene, Vinyl Triflate, Boronic Acid | Pd(0) | 1,2-alkene difunctionalization product nih.gov | Formation of a stabilized, cationic Pd-π-allyl intermediate. nih.gov |

| Oxidative Cross-Coupling | Two different allenes | Palladium catalyst | Functionalized nih.govdendralene acs.org | Selective allenic C-H activation to form a vinylpalladium intermediate. acs.org |

Platinum catalysts can also be utilized in the transformation of allenes. While the formation of butadienyl complexes is a specific outcome, platinum-catalyzed reactions of allenes can lead to a variety of products depending on the reaction conditions and the nature of the reactants.

Platinum(II) complexes have been shown to catalyze the intermolecular hydroamination of monosubstituted allenes with secondary alkylamines, yielding allylic amines with high E-diastereoselectivity. duke.edunih.gov The proposed mechanism involves the formation of a cationic platinum π-allene complex, followed by nucleophilic attack of the amine. duke.edu

Additionally, platinum catalysts are effective for the intramolecular hydroarylation of allenyl arenes, providing an efficient route to 1,4-dihydronaphthalenes through a 6-endo cyclohydroarylation. acs.org Platinum-catalyzed hydrofunctionalization of unactivated alkenes with various nucleophiles has also been developed. rsc.org

The following table summarizes key platinum-catalyzed reactions of allenes.

| Reaction Type | Reactants | Catalyst System | Product |

| Intermolecular Hydroamination | Monosubstituted allene, Secondary alkylamine | (dppf)PtCl2/AgOTf | E-allylic amine duke.edunih.gov |

| Intramolecular Hydroarylation | Allenyl arene | Platinum catalyst | 1,4-dihydronaphthalene acs.org |

| Hydrofunctionalization | Unactivated alkene, Nucleophile | Pt(II) catalyst | Carbocyclic and heterocyclic molecules rsc.org |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful tool for the functionalization of allenes, offering unique reactivity and selectivity. acs.orgprinceton.edu While specific studies on this compound are limited, the broader context of nickel-catalyzed reactions of allenes provides significant insights into its potential transformations. These reactions often proceed through the formation of key nickel intermediates, such as π-allylnickel species, which can then undergo a variety of subsequent reactions. acs.org

Nickel-catalyzed hydrothiolation of allenes, for instance, has been achieved using visible-light photoredox catalysis, leading to the formation of allylic thioethers with high regioselectivity. acs.org This method's success with a range of functionalized thiols suggests its potential applicability to chloroallenes like this compound. Furthermore, nickel catalysts have been employed in the halogen exchange of aryl and vinylic halides, a process that could be relevant for modifying the chloro-substituent in the target molecule. acs.orgnih.gov Nickel-catalyzed multicomponent reactions, such as the 1,2-carboacylation of alkenes, highlight the versatility of nickel in constructing complex molecular architectures from simple precursors. nih.gov

A plausible mechanistic pathway for the nickel-catalyzed hydrofunctionalization of an allene involves the initial formation of a nickel-hydride species, which then undergoes migratory insertion into the allene to form a π-allylnickel intermediate. acs.org This intermediate can then react with a nucleophile to afford the final product. The regioselectivity of these reactions is often controlled by the nature of the ligands on the nickel catalyst and the substitution pattern of the allene.

Table 1: Examples of Nickel-Catalyzed Reactions of Allenes

| Allene Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzyloxyallene | Thiophenol, NiBr₂·diglyme, Ir(ppy)₃, Blue LED | Allylic thioether | High | acs.org |

| Alkyl allene | Ethyl 2-mercaptoacetate, NiBr₂·diglyme, Ir(ppy)₃, Blue LED | Allylic thioether | High | acs.org |

| Electronically unbiased terminal alkenes | Alkyl halides, Bis(pinacolato)diboron, Ni catalyst | Secondary aliphatic boronic esters | Good | nih.gov |

This table presents examples of nickel-catalyzed reactions on allene structures analogous to this compound to illustrate potential reactivity.

Iron-Catalyzed Reactions

Iron, being an earth-abundant and low-cost metal, presents an attractive alternative to precious metal catalysts. researchgate.netscilit.com Iron-catalyzed reactions of allenes have shown significant potential in C-H activation, cross-coupling, and oxidative transformations. researchgate.netnih.govnih.gov The reactivity of allenes under iron catalysis is often dependent on the substituents and the oxidant used. nih.gov

For instance, iron(II)-catalyzed oxidative transformations of nonsilylated allenes typically proceed through an allylic cation intermediate formed by the addition of an oxidant like DDQ or TBHP to the central carbon of the allene. In contrast, silylated allenes tend to form propargylic cation intermediates. nih.gov These findings suggest that this compound, being a nonsilylated allene, would likely react via an allylic cation intermediate in the presence of an iron catalyst and an oxidant. Iron catalysts have also been effective in cross-coupling reactions for the synthesis of 2,3-allenol derivatives. nih.gov Additionally, iron-catalyzed aminohydroxylation of olefins provides a route to 1,2-aminoalcohols, a transformation that could potentially be adapted for allenes. nih.gov

Table 2: Examples of Iron-Catalyzed Reactions of Allenes and Olefins

| Substrate | Reagents and Conditions | Product | Comments | Reference |

| Nonsilylated allenes | FeCl₂·4H₂O, DDQ or TBHP | Diverse oxygenated products | Proceeds via allylic cation | nih.gov |

| Propargyl halides | Grignard reagents, Iron catalyst | 2,3-Allenols | Cross-coupling reaction | nih.gov |

| Olefins | N-sulfonyl oxaziridines, Iron salts | 1,3-Oxazolidines | Aminohydroxylation | nih.gov |

This table showcases iron-catalyzed reactions on substrates with functionalities related to this compound, indicating potential reaction pathways.

Intramolecular and Intermolecular Cyclization Reactions

The strained nature of allenes makes them excellent partners in cyclization reactions, leading to a wide variety of cyclic and heterocyclic structures. nih.govmdpi.com The presence of a chloro substituent in this compound can influence the regioselectivity and stereoselectivity of these cyclizations.

Heterocycle Synthesis (e.g., Oxygen, Nitrogen, Sulfur Heterocycles)

Halogenated allenes are valuable precursors for the synthesis of a diverse range of heterocycles. abebooks.com The reactivity of the allene moiety, coupled with the potential for the halogen to act as a leaving group or a directing group, allows for various cyclization strategies. For example, the cycloaddition of allenes with various unsaturated compounds is a well-established method for constructing indole, pyridine, and furan (B31954) derivatives. nih.gov

The synthesis of sulfur-containing heterocycles can be achieved through reactions involving sulfur nucleophiles. While no direct examples with this compound are available, a patent describes the synthesis of di(4-chloro-3-methyl-2-butenyl) sulfide (B99878) from a related chloro-substituted butene derivative, highlighting the potential for sulfur incorporation. epo.org Furthermore, the generation of strained heterocyclic allenes, such as azacyclic and oxacyclic allenes, has been shown to be a powerful strategy for the synthesis of complex nitrogen- and oxygen-containing heterocycles through strain-promoted cycloadditions. nih.gov

Formation of Strained Three-Membered Heterocycles (e.g., Methylene (B1212753) Aziridines, Allene Oxides)

The double bonds of allenes can undergo reactions to form strained three-membered rings, such as methylene aziridines and allene oxides.

Methylene Aziridines: Methyleneaziridines (MAs) are aziridines with an exocyclic double bond and are valuable synthetic intermediates. rsc.org They can be synthesized through the aziridination of allenes. While early methods suffered from low yields, the development of new nitrene precursors has made this transformation more efficient. rsc.orgresearchgate.net Intramolecular aziridination of allenes has been used to create bicyclic MAs, which can then be used as scaffolds for further functionalization. nih.govnih.govacs.org These bicyclic MAs can undergo ring-opening and subsequent reactions to introduce multiple heteroatom-containing groups. nih.gov

Allene Oxides: Allene oxides are epoxides of allenes and are generally unstable, reactive species. wikipedia.org They can be prepared by the epoxidation of allenes, for instance, with peracetic acid. wikipedia.org Allene oxides are known to rearrange to cyclopropanones. Despite their instability, allene oxides are important intermediates in the biosynthesis of signaling molecules in plants. wikipedia.orgnih.gov The synthesis and reactivity of allene oxides derived from halogenated allenes like this compound would be an interesting area of study, potentially leading to novel strained ring systems.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Diboration)

Hydrofunctionalization reactions of allenes, where an H-X bond is added across one of the double bonds, are an atom-economical way to introduce new functional groups. snnu.edu.cnrsc.org

Hydrosilylation: The hydrosilylation of allenes can lead to the formation of either allylsilanes or vinylsilanes, depending on the catalyst and reaction conditions. This reaction provides a route to valuable organosilicon compounds that can be used in further synthetic transformations.

Diboration: The diboration of allenes, where a B-B bond is added across a double bond, is a powerful method for the synthesis of versatile organoboron compounds. Palladium-catalyzed diboration of allenes has been shown to proceed with high regioselectivity and enantioselectivity, yielding chiral boronic esters that are valuable building blocks in organic synthesis.

Epoxidation Chemistry and Oxidative Transformations

The double bonds of allenes are susceptible to epoxidation and other oxidative transformations, leading to a variety of oxygenated products. acs.orgdiva-portal.orgrsc.org

Oxidative transformations of allenes can also be achieved using other reagents. For example, oxidative selenofunctionalization of allenes can lead to the formation of α-seleno-α,β-unsaturated carbonyl compounds. rsc.org Palladium-catalyzed oxidative transformations of allenes have also been extensively studied, leading to a variety of carbocyclization and functionalization reactions. acs.orgdiva-portal.org These reactions often proceed through selective C-H activation of the allene.

Computational and Theoretical Investigations of Halogenated Allenic Systems

Electronic Structure and Bonding Analysis

The unique electronic structure of the allene (B1206475) functional group, characterized by its cumulated double bonds, is significantly influenced by substituent effects. Halogen atoms, in particular, modify the bonding and electron distribution, which in turn dictates the molecule's reactivity.

The bonding in allenes is distinct from conjugated or isolated dienes. The central carbon atom of the allene core (C2 in buta-1,2-diene) is sp-hybridized, forming sigma bonds with the two terminal sp2-hybridized carbons (C1 and C3). researchgate.net This linear C=C=C arrangement leaves two unhybridized p-orbitals on the central carbon, which are oriented perpendicular (at 90°) to each other. These p-orbitals overlap with the p-orbitals on the terminal carbons to form two orthogonal π-bonding systems. researchgate.netnih.gov This orthogonality prevents conjugation between the two double bonds and forces the substituents on the terminal carbons to lie in perpendicular planes. researchgate.net

In 4-Chloro-3-methylbuta-1,2-diene, the fundamental allene framework is modified by a methyl group at C3 and a chloromethyl group at C3 (implying the chlorine is on the C4 methyl group). The molecular orbitals (MOs) of this system can be understood by considering perturbations to the parent allene MOs.

Highest Occupied Molecular Orbital (HOMO): The two π-bonds give rise to two π-bonding MOs. The energies of these orbitals are influenced by the substituents. The electron-donating methyl group at C3 will raise the energy of the associated π-system, while the electron-withdrawing chloromethyl group will have a more complex effect, but generally lowers orbital energies.

Lowest Unoccupied Molecular Orbital (LUMO): The corresponding π* antibonding orbitals constitute the low-lying unoccupied MOs. The energy of the HOMO-LUMO gap is a critical factor in the molecule's electronic properties and reactivity, with substituents playing a key role in tuning this gap. exlibrisgroup.com

Computational studies on related systems, such as 1,4-dinitro-1,3-butadiene, show that strongly electron-withdrawing groups significantly lower both HOMO and LUMO energies, consequently shrinking the HOMO-LUMO gap. libretexts.orgreb.rw While this compound is an allene, not a conjugated diene, similar principles of substituent effects on frontier orbital energies apply.

Table 1: Calculated Frontier Molecular Orbital Energies for Substituted Dienes This table presents data from related diene systems to illustrate substituent effects on orbital energies, as direct data for this compound is not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| s-trans-1,3-Butadiene | -6.23 | 0.61 | 5.62 | B3LYP/6-31G(d) | libretexts.org |

| (1E,3E)-1,4-Dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 | B3LYP/6-31G(d) | libretexts.orgreb.rw |

The distribution of electron density in a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. In this compound, the presence of the electronegative chlorine atom is expected to cause a significant polarization of the electron density.

Recent computational studies have explored how halogen substitution affects the electron density of carbon-carbon double bonds. acs.org It has been shown that substitution with electron-withdrawing halogen atoms can deplete the electron density of the π-system, creating an electron-deficient region, sometimes referred to as a π-hole. This region can then act as a Lewis acid, engaging in noncovalent interactions with electron donors (Lewis bases). acs.org

For halogenated ethenes, the mode of interaction depends on the number of halogen substituents. While monohaloethenes tend to form hydrogen bonds, di- and tetrahaloalkenes can participate in lone pair–π interactions, where a Lewis base attacks the C=C bond at an angle of approximately 107°. acs.org

In this compound, the chlorine atom on the C4 methyl group will inductively withdraw electron density from the allene system. This withdrawal alters the charge distribution across the molecule. Procedures for visualizing electron density changes during a chemical process show that density decreases around breaking bonds and increases around newly forming bonds. libretexts.orgrsc.org Analysis of the electron density distribution can, therefore, help predict sites susceptible to nucleophilic or electrophilic attack.

Replacing the carbon atoms in an allene with their heavier Group 14 congeners (Silicon, Germanium, Tin, Lead) leads to significant changes in structure and stability. nih.gov Computational studies provide a systematic understanding of these trends.

A key difference lies in the stability of multiple bonds. While carbon readily forms stable π-bonds, the tendency to do so decreases down the group. This is reflected in the geometry of the heavy allene analogues. While allene itself has a linear C=C=C backbone, the heavier analogues often exhibit bent structures. nih.gov

Systematic computational studies on molecules with the general formula R₂M=C=CH₂ and H₂C=M=CH₂ (where M = Si, Ge, Sn, Pb) have revealed several key trends: nih.gov

Stability: 1-metallaallenes (R₂M=C=CH₂) are generally more stable than their 2-metallaallene (H₂C=M=CH₂) isomers. nih.gov

Geometry: The deviation from linearity and the degree of pyramidalization at the heavy atom (M) decrease in the order Pb > Sn > Ge > Si. Most silaallenes (M=Si) are predicted to be linear and planar at the silicon atom. nih.gov

Reactivity: The chemical reactivity of heavier group 14 carbene analogues decreases in the order C > Si > Ge > Sn > Pb, suggesting that the heavier allene analogues are more stable towards certain chemical reactions. exlibrisgroup.com

The stability of the +2 oxidation state increases down Group 14 due to the inert pair effect. This contributes to the differences in bonding compared to carbon. For heavier elements like lead, the bonding in alkyne analogues (a related system with multiple bonds) is better described as a single bond with two nonbonded electron pairs, a stark contrast to the triple bond in acetylene.

Table 2: Comparison of Structural Properties of Allenes and Heavier Group 14 Analogues This table summarizes general trends observed in computational studies.

| Property | Carbon Allene (C=C=C) | Heavier Analogues (M=Si, Ge, Sn, Pb) | Source |

|---|---|---|---|

| Geometry | Linear C=C=C axis | Often bent at the heavy atom (M) | nih.gov |

| Bonding | Two orthogonal π-bonds | Weaker π-bonding character | |

| Stability Trend | Highly reactive but stable framework | Stability increases down the group for some reaction types | exlibrisgroup.com |

| Pyramidalization at M | N/A (sp-hybridized) | Decreases in the order Pb > Sn > Ge > Si | nih.gov |

Chiroptical Properties and Stereochemical Modeling

Allenes can exhibit a special form of stereoisomerism known as axial chirality. masterorganicchemistry.com This type of chirality does not require a traditional asymmetric carbon atom (a stereocenter). Instead, it arises from the non-planar arrangement of substituents around an axis of chirality, which in this case is the C=C=C bond system. masterorganicchemistry.com For a substituted allene to be chiral, it must lack a plane of symmetry. The general rule is that if each of the two terminal carbons of the allene is bonded to two different substituents (i.e., of the form A,B-C=C=C-D,E where A≠B and D≠E), the molecule will be chiral. masterorganicchemistry.comyoutube.com

The specific molecule, this compound, has the structure Cl(H)C=C=C(CH₃)₂.

At one terminus (C1), the substituents are a chlorine atom and a hydrogen atom (different).

At the other terminus (C3), the substituents are two methyl groups (identical).

Because one of the terminal carbons is attached to two identical groups, the molecule possesses a plane of symmetry that passes through the C=C=C axis and bisects the angle between the two methyl groups. Consequently, this compound is an achiral molecule. masterorganicchemistry.comvaia.com As an achiral compound, it cannot be optically active and therefore does not possess chiroptical properties such as the ability to rotate plane-polarized light or exhibit a circular dichroism (CD) spectrum.

For structurally related chiral allenes, computational methods are extensively used to model their chiroptical properties. Density Functional Theory (DFT) and other ab initio calculations are employed to predict specific rotation values and to simulate full CD and VCD (Vibrational Circular Dichroism) spectra, which are essential for determining the absolute configuration of these molecules. acs.org

| Allene Structure | Substituents at C1 | Substituents at C3 | Presence of Symmetry Plane | Chirality |

|---|---|---|---|---|

| A,B-C=C=C-A,B | A ≠ B | A ≠ B | No | Chiral |

| A,A-C=C=C-B,C | A = A | B ≠ C | Yes | Achiral |

| This compound | Cl ≠ H | CH₃ = CH₃ | Yes | Achiral |

Conformational Analysis and Rotational Barriers

Conformational analysis of this compound involves considering rotations around its chemical bonds. The most significant of these is the very high energy barrier to rotation around the C=C=C axis. This is not a free rotation but an isomerization process that requires breaking one of the π-bonds. acs.org The transition state for this process is formally described as having both vinylic and allylic radical character, which provides some stabilization. acs.org Computational studies on analogous molecules provide insight into the magnitude of this barrier. For example, the calculated rotational barrier for 1,3-dimethylallene is approximately 46.2 kcal/mol. acs.org This value is substantial, indicating that rotation around the allene axis does not occur under normal conditions.

Lower energy conformational changes arise from rotation around the C-C single bonds, primarily the rotation of the two methyl groups attached to C3. The barrier to internal rotation of these methyl groups is influenced by both steric and electronic factors. researchgate.net Steric hindrance between the methyl C-H bonds and the substituents on the other side of the allene (the chlorine atom) will contribute to the rotational potential energy surface. researchgate.net

Furthermore, electronic effects analogous to hyperconjugation can play a role. Studies on substituted ethanes and propenes show that stereoelectronic interactions, such as those between sigma bonds and anti-bonding orbitals (σ → σ*), can stabilize or destabilize certain conformations. msu.edu In halogenated ethanes, for example, the size of the halogen and electrostatic interactions influence the rotational barriers. youtube.com For this compound, the rotation of the methyl groups would be a complex interplay of these steric and electronic contributions, which can be modeled using DFT calculations to map the potential energy curve for the rotation. anu.edu.auresearchgate.net

| Molecule | Bond of Rotation | Type of Barrier | Approximate Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Ethane | C-C | Torsional Strain | ~2.7 - 2.9 | youtube.com |

| 2-Butene | C=C | π-bond Isomerization | ~65 | acs.org |

| 1,3-Dimethylallene | C=C=C | π-bond Isomerization | 46.2 | acs.org |

| 1,2-Dichloroethane | C-C | Torsional + Steric/Electronic | ~5 (anti to eclipsed) | msu.edu |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The reactivity of the allenic system, combined with the potential for nucleophilic substitution or elimination of the chloride, makes 4-Chloro-3-methylbuta-1,2-diene a valuable precursor for a diverse range of molecular structures.

While the direct application of this compound in the total synthesis of a specific natural product is not extensively documented in readily available literature, the use of structurally related chlorinated and substituted dienes as key intermediates is well-established. For instance, chlorinated tricyclic compounds serve as core skeletons in the synthesis of natural products like chloropupukeananin, which exhibits anti-HIV-1 and antitumor activities. mdpi.com The synthesis of such complex molecules often relies on strategic C-C bond formations and cycloadditions where halogenated precursors play a crucial role. mdpi.com The presence of the chloro- and methyl-substituted buta-1,2-diene framework in a molecule could, in principle, be leveraged for the construction of intricate natural product scaffolds. The development of chemoenzymatic strategies, which utilize enzymes for selective transformations, has further expanded the toolbox for the synthesis of complex natural products from functionalized precursors. nih.gov

Furthermore, many bioactive molecules, including diuretic drugs, contain chloro-sulfonyl salicylic (B10762653) acid moieties, highlighting the importance of chlorinated organic compounds in medicinal chemistry. mdpi.com The allenic functionality itself is present in over 150 known natural products and pharmaceuticals, underscoring the significance of developing synthetic routes to allene-containing molecules. wikipedia.orgacs.org The synthesis of these molecules often involves the use of allenyl building blocks in key bond-forming reactions. nih.gov

Allenyl chlorides, such as this compound, are valuable precursors for the synthesis of a wide array of densely functionalized acyclic and heterocyclic compounds. The reactivity of the allene (B1206475) allows for various addition and cyclization reactions, while the chlorine atom can act as a leaving group or a site for further functionalization.

The synthesis of functionalized heterocyclic systems is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. For instance, allenyl azides can undergo cycloaddition reactions to form annelated indoles. researchgate.net Moreover, visible-light-mediated processes have been developed for the synthesis of densely functionalized azetidines and β-lactams from allenamides, showcasing the utility of allenes in constructing strained ring systems. acs.org The copper-catalyzed synthesis of allenyl halides from 1,3-enynes provides a route to these valuable intermediates under mild conditions. rsc.orgnih.gov

In the realm of acyclic compounds, substituted allenes can be prepared through various C-C coupling reactions, providing access to a range of functionalized structures. organic-chemistry.org For example, the radical functionalization of allenes has emerged as a powerful tool for the synthesis of complex molecules, including those with applications in natural product synthesis and drug discovery. rsc.org This can involve the difunctionalization or trifunctionalization across the three carbon atoms of the allene. rsc.org The synthesis of functionalized allylsilanes, which are versatile synthetic intermediates, has also been achieved through reactions involving silyl-substituted reagents. nih.gov

The following table provides examples of synthetic methods that could potentially be adapted for the functionalization of this compound to generate complex acyclic and heterocyclic structures.

| Reaction Type | Precursor Type | Product Type | Catalyst/Reagent | Reference |

| Cycloaddition | Allenyl Azide | Annelated Indole | CuI | researchgate.net |

| Visible-Light-Mediated Cyclization | Allenamide | Azetidine/β-Lactam | Ir(III) Photosensitizer | acs.org |

| Radical Cyanation | Racemic Allene | Chiral Allenyl Nitrile | Copper/Oxazoline Ligand | acs.org |

| Radical Functionalization | Allene | Functionalized Allene | Various Radical Initiators | rsc.orgrsc.org |

| C-C Coupling | Allenylstannane | Arylallene/Alkenylallene | Pd(PPh₃)₄ | organic-chemistry.org |

The synthesis of α-quaternary aldehydes, which are aldehydes with a fully substituted carbon atom at the α-position, represents a significant challenge in organic synthesis. These motifs are valuable building blocks for the construction of more complex molecules. While direct hydroformylation of 1,1-disubstituted alkenes to form α-quaternary aldehydes is generally not feasible, alternative strategies have been developed.

A notable advancement is the cobalt(III)-catalyzed three-component carboformylation, which allows for the synthesis of all-carbon α-quaternary aldehydes from dienes and acetic formic anhydride. rsc.orgacs.orgrsc.org This reaction proceeds via a sequential C-H bond addition and represents a rare example of intermolecular carboformylation. rsc.orgacs.org A variety of internally substituted dienes can be employed in this transformation, suggesting that this compound could potentially serve as a substrate to generate complex α-quaternary aldehydes. rsc.orgrsc.org

The allenation of terminal alkynes with aldehydes and ketones is another powerful method for the synthesis of substituted allenes, which can be further transformed into various functional groups. acs.org While this method does not directly produce α-quaternary aldehydes, the resulting allenes are valuable intermediates. acs.org The development of asymmetric versions of these reactions allows for the synthesis of optically active allenes. acs.org

The following table summarizes key findings related to the synthesis of α-quaternary aldehydes and related structures from dienes and allenes.

| Reaction | Substrate | Product | Catalyst/Promoter | Key Features | Reference |

| Three-Component Carboformylation | Internally Substituted Dienes | α-Quaternary Aldehydes | Co(III) Complex | Rare intermolecular carboformylation; wide substrate scope. | rsc.orgacs.orgrsc.org |

| Allenation of Terminal Alkynes | Terminal Alkynes, Aldehydes/Ketones | Substituted Allenes | CuBr, ZnI₂, CdI₂ | Synthesis of 1,3-disubstituted and trisubstituted allenes. | acs.org |

| Asymmetric Radical Cyanation | Racemic Allenes | Chiral Allenyl Nitriles | Copper/Oxazoline Ligand | Access to tri- and tetrasubstituted chiral allenes. | acs.org |

Polymerization Chemistry of Allenes and Derivatives

The cumulated double bonds of allenes provide a unique platform for polymerization reactions, leading to polymers with distinct structures and properties compared to those derived from simple alkenes or conjugated dienes.

The radical polymerization of allenes is a complex process due to the presence of three potential sites for radical attack: the two terminal carbons (C1 and C3) and the central carbon (C2). nih.gov The regioselectivity of the radical addition is influenced by several factors, including the substitution pattern of the allene and the nature of the attacking radical. nih.govacs.org

In general, for substituted allenes, the radical attack preferentially occurs at the central carbon atom to form a more stable allylic radical intermediate. nih.gov For an allene like this compound, the presence of the methyl group at C3 and the chloro group at C4 would influence the stability of the resulting radical intermediates and thus the regioselectivity of the polymerization. The chlorine atom, through resonance, can stabilize an adjacent radical, which could direct the polymerization in a "head-to-tail" manner, similar to what is observed in the radical polymerization of vinyl chloride. youtube.com

The radical polymerization of allenes can lead to polymers with different microstructures, depending on whether the propagation proceeds through 1,2- or 2,3-addition. This, in turn, affects the physical properties of the resulting polymer. The study of radical transformations of allenes has seen significant progress, enabling the synthesis of functional materials. rsc.org

Key factors influencing the radical polymerization of allenes are summarized in the table below.

| Factor | Influence on Polymerization | Mechanism | Reference |

| Allene Substitution Pattern | Regioselectivity of radical attack | Formation of the most stable radical intermediate | nih.gov |

| Nature of Radical | Site of initial attack (terminal vs. central carbon) | Electronic and steric effects of the radical | researchgate.net |

| Reaction Conditions | Reaction pathway and regioselectivity | Temperature can affect the reversibility of radical addition steps | nih.gov |

| Presence of Halogen Substituents | Regioselectivity and radical stability | Resonance stabilization of adjacent radical centers | youtube.com |

Transition metal catalysts offer a powerful alternative to radical methods for the polymerization of allenes, often providing greater control over the polymer structure and properties. elsevier.comexlibrisgroup.com Coordination polymerization of allenes can be catalyzed by various transition metal complexes, leading to polymers with well-defined architectures. wikipedia.org

Allylnickel catalysts, in particular, have been shown to be effective for the living coordination polymerization of allene derivatives. acs.org This "living" nature allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The polymerization of phenylallene derivatives with a π-allylnickel catalyst, for example, yields polymers composed exclusively of 2,3-polymerized units. acs.org Furthermore, the use of chiral phosphine (B1218219) ligands on the nickel catalyst can enable the enantiomer-selective polymerization of chiral allenes. ccspublishing.org.cn

The polymerization of allenes bearing functional groups, such as silicon-based functionalities, has also been achieved using nickel catalysts, leading to polymers with a high degree of 2,3-polymerization. researchgate.net Another interesting approach is the ring-opening metathesis polymerization (ROMP) of cyclic allenes using Grubbs-type ruthenium catalysts, which results in polymers containing allene units in their main chain. acs.orgunist.ac.kr

The following table highlights different transition metal-catalyzed polymerization methods for allenes.

| Catalyst System | Monomer Type | Polymer Structure | Key Features | Reference |

| [(allyl)NiOCOCF₃]₂/PPh₃ | Methoxyallene | 1,2- and 2,3-polymerized units | Living polymerization, accelerated in protic solvents. | acs.org |

| [(π-allyl)NiOCOCF₃]₂ | Phenylallenes | Exclusively 2,3-polymerized units | Living polymerization, predictable molecular weights. | acs.org |

| Chiral Phosphine Allylnickel(II) Complex | Chiral Allenes | Optically active polymer | Enantiomer-selective polymerization. | ccspublishing.org.cn |

| Grubbs-type Ru Catalysts | Cyclic Allenes | Poly(allenamer)s | Ring-opening metathesis polymerization (ROMP). | acs.orgunist.ac.kr |

Transition Metal-Catalyzed Coordination Polymerization

Iron-Catalyzed Polymerization of Arylallenes

Iron catalysis has emerged as a cost-effective and environmentally friendly method for various organic transformations, including the polymerization of allenes. Research has demonstrated that iron(II) pre-catalysts, in the presence of a hydride co-catalyst, can effectively polymerize arylallenes at room temperature. d-nb.infonih.govnih.gov These reactions are known to produce high molecular weight polymers with a predominantly 2,3-disubstituted structure. d-nb.infonih.govnih.govbath.ac.uk The proposed mechanism involves a reactive Fe(III) species that facilitates the chain growth. d-nb.infonih.govnih.gov

While direct studies on the iron-catalyzed polymerization of this compound are not available, the established reactivity of arylallenes suggests that it could be a viable monomer. The chloro and methyl groups would likely influence the electronic and steric environment of the allene, potentially affecting the catalytic activity and the properties of the resulting polyallene.

Vanadium-Catalyzed 2,3-Selective Polymerization

Vanadium complexes have shown remarkable selectivity in the polymerization of allenes, particularly in achieving high 2,3-regioselectivity. For instance, vanadium complexes bearing bulky ligands have been successfully employed for the polymerization of phenylallene and its derivatives, including those containing a bromine substituent. rsc.org This is a significant finding as it demonstrates the tolerance of vanadium catalysts to halogen atoms on the allene monomer. The resulting polymers exhibit high molecular weights. rsc.org

Given the success with bromo-substituted phenylallenes, it is highly probable that this compound could also undergo 2,3-selective polymerization using a suitable vanadium catalyst. The ability to incorporate a chlorinated monomer would introduce a new functional handle into the resulting polyallene, enabling further chemical modifications and the tailoring of material properties. Vanadium catalysts are also known for their use in ethylene (B1197577) polymerization, highlighting their versatility. mdpi.com

Nickel-Catalyzed Polymerization

Nickel catalysts are widely used in a variety of transformations involving allenes. Although direct reports on the nickel-catalyzed polymerization of this compound are scarce, related studies on the nickel-catalyzed reactions of halogenated allenes provide valuable insights. For example, nickel complexes have been shown to effectively catalyze the hydrosilylation of 1,1-disubstituted allenes bearing halogen substituents. rsc.orgrsc.org This indicates that nickel catalysts are compatible with the chloro-substituent present in this compound. The development of nickel-catalyzed polymerization methods for this monomer could offer a pathway to polyallenes with controlled architectures.

Synthesis of Polyallenes with Controlled Microstructure (e.g., 1,2- and 2,3-regulated)

The microstructure of a polymer, which includes the arrangement of monomer units (regiochemistry) and their stereochemistry, has a profound impact on its physical and chemical properties. nih.govnih.gov In the case of polyallenes, two primary modes of enchainment are possible: 1,2- and 2,3-polymerization. The choice between these two pathways is highly dependent on the catalyst system and the substituents on the allene monomer.

As discussed, vanadium catalysts have demonstrated a high propensity for 2,3-selective polymerization of substituted allenes. rsc.org This selectivity is crucial for producing polymers with a regular and well-defined structure. The methyl and chloro groups in this compound would be expected to play a significant role in directing the regioselectivity of the polymerization. By carefully selecting the catalyst and reaction conditions, it should be possible to control the microstructure of the resulting poly(this compound) and thus tailor its properties for specific applications.

Preparation of Helical Polyallenes

Helical polymers are a fascinating class of macromolecules with a chiral, screw-like structure. This helical conformation can impart unique optical and chiroptical properties to the material. The synthesis of helical polyallenes has been successfully achieved through the polymerization of allene monomers bearing chiral pendants using nickel catalysts. acs.org The stability of the helical structure is often influenced by non-covalent interactions, such as hydrogen bonding between the side chains, and can be sensitive to the solvent and temperature. acs.org

The synthesis of helical polymers can also be achieved using chiral catalysts or initiators with achiral monomers. nih.gov Given that this compound is a chiral molecule, its polymerization could potentially lead to helical polymers. The specific stereochemistry of the monomer and the choice of catalyst would be critical in controlling the helicity (i.e., the right- or left-handedness of the helix) of the resulting polymer. The development of helical poly(this compound) could lead to new materials with interesting optical properties and potential applications in areas such as chiral separation and asymmetric catalysis.

Development of Advanced Materials

The unique chemical structure of this compound makes it a promising building block for the development of advanced materials. The presence of a chlorine atom provides a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This functionalization capability is a key advantage in materials design, as it enables the fine-tuning of properties such as solubility, thermal stability, and chemical resistance.

Furthermore, the polyallene backbone itself, with its regularly spaced double bonds, offers opportunities for cross-linking reactions, which can be used to create robust and durable polymer networks. The combination of a modifiable side chain and a reactive backbone makes poly(this compound) a versatile platform for the creation of a new generation of advanced materials with tailored properties for a variety of applications, from specialty coatings and adhesives to advanced composites and electronic materials. While the synthesis of functionalized chloroallenes has been reported, nih.gov the full potential of polymers derived from them remains an exciting area for future research.

Advanced Characterization Methodologies for Halogenated Allenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Chloro-3-methylbuta-1,2-diene. Both ¹H and ¹³C NMR provide critical data regarding the electronic environment of each atom, allowing for the verification of the allenic framework and the relative positions of the methyl and chloro substituents.

¹³C NMR Spectroscopy: A key feature in the ¹³C NMR spectrum of an allene (B1206475) is the chemical shift of the central sp-hybridized carbon atom of the C=C=C moiety. rsc.orgresearchgate.net This carbon typically resonates at a very low field, in the range of 200–210 ppm, which is a definitive indicator of the allenic structure. rsc.org The terminal sp² carbons of the allene group, as well as the carbons of the methyl and chloromethyl groups, would appear at significantly higher fields.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number and connectivity of the hydrogen atoms. The vinyl protons on the terminal double bond would exhibit characteristic chemical shifts and coupling constants. The protons of the methyl group and the methine proton adjacent to the chlorine atom would also have distinct signals, with their multiplicity revealing adjacent proton environments. The integration of these signals would correspond to the number of protons in each unique environment.

Expected NMR Data for this compound:

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹³C | C2 (central allenic) | 200 - 210 | Singlet |

| ¹³C | C1, C3 (terminal allenic) | 80 - 100 | - |

| ¹³C | C4 (chlorinated carbon) | 40 - 60 | - |

| ¹³C | Methyl Carbon | 15 - 25 | - |

| ¹H | Allenic Protons | 4.5 - 5.5 | Doublet of doublets |

| ¹H | Methine Proton (on C4) | 4.0 - 5.0 | Quartet |

| ¹H | Methyl Protons | 1.5 - 2.5 | Doublet |

Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most diagnostic feature is the asymmetric stretching vibration of the cumulative double bonds (C=C=C).

This characteristic absorption band for allenes is typically strong and sharp, appearing in a region of the IR spectrum where few other functional groups absorb, generally between 1900 and 2000 cm⁻¹. rsc.org Specifically, for many substituted allenes, this peak is found in the 1890-1925 cm⁻¹ range. rsc.org The symmetrical stretching mode may be weak or absent in the IR spectrum due to a small change in the dipole moment but should be observable in the Raman spectrum. stackexchange.com

Other expected vibrational modes include C-H stretching vibrations for the sp² and sp³ hybridized carbons, C-Cl stretching, and various bending vibrations. spectroscopyonline.comorgchemboulder.com

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric C=C=C Stretch | 1900 - 1950 | Strong, Sharp |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-H Bend | 1350 - 1470 | Medium |

X-ray Crystallography for Solid-State Structural Determination

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the M⁺ peak would also be observed, which is a characteristic signature of a monochlorinated compound.

Common fragmentation pathways for alkyl halides include the loss of the halogen atom (as a radical) and α-cleavage (cleavage of the bond adjacent to the carbon bearing the halogen). youtube.commiamioh.edulibretexts.org The fragmentation of the allenic system could also lead to a variety of characteristic daughter ions.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment | Significance |

| [M]⁺, [M+2]⁺ | C₅H₇Cl⁺ | Molecular ion and its isotope peak |

| [M-Cl]⁺ | C₅H₇⁺ | Loss of chlorine radical |

| [M-CH₃]⁺ | C₄H₄Cl⁺ | Loss of a methyl radical |

| Various smaller fragments | - | Resulting from further fragmentation |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quantifying its presence.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a highly suitable method for its analysis. nih.govnih.govresearchgate.net When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide information on the purity of a sample and can be used to quantify the compound. nih.gov The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). youtube.com

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile derivatives or if the compound is thermally labile. A variety of stationary and mobile phases can be used to achieve separation based on the polarity of the compound.

Typical Chromatographic Data:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Outcome |

| Gas Chromatography (GC) | Non-polar or medium-polarity capillary column (e.g., VF-624ms) | Inert gas (e.g., Helium, Nitrogen) | A single sharp peak for a pure sample with a characteristic retention time. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or normal-phase (e.g., silica) | Solvent mixture (e.g., acetonitrile/water or hexane/ethyl acetate) | A single peak indicating purity under the chosen conditions. |

Future Research Directions and Emerging Paradigms in Halogenated Allene Chemistry

Development of Novel Catalytic Systems with Enhanced Selectivity and Sustainability

The development of new catalytic systems is crucial for unlocking the full potential of 4-chloro-3-methylbuta-1,2-diene in organic synthesis. A significant push is being made towards catalysts that offer high levels of selectivity (chemo-, regio-, diastereo-, and enantio-), while also adhering to the principles of green chemistry. mdpi.comrsc.org

Sustainability in Catalysis: A major trend is the move away from precious metal catalysts towards those based on earth-abundant and biochemically common metals like copper and iron. cmu.eduucsd.edu These metals are less expensive, have a lower carbon footprint associated with their refinement, and are generally less toxic. cmu.edu Nature itself provides inspiration, as metalloenzymes containing iron and copper perform complex chemical transformations under mild conditions. cmu.edu For instance, the development of water-soluble catalysts, such as chloroauric acid in water for the cycloisomerization of functionalized allenes, represents a significant step towards more environmentally friendly processes. rsc.org Another approach to enhance sustainability is the development of catalysts that can be easily recovered and reused, minimizing waste. rsc.org

Enhanced Selectivity: Achieving high selectivity remains a primary goal in catalysis. For halogenated allenes, this involves controlling which part of the molecule reacts and in what spatial orientation. For example, phosphine-catalyzed reactions have shown promise in controlling the reactivity of substituted allenes, leading to the formation of complex cyclic compounds with high diastereoselectivity. researchgate.net Flavin-dependent halogenases (FDHs) are being explored for their ability to catalyze site-selective and enantioselective halogenations of alkenes and alkynes, a strategy that could potentially be adapted for halogenated allenes. chemrxiv.orgresearchgate.net The development of chiral catalysts is particularly important for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.gov

| Catalyst Type | Metal/Active Component | Key Advantages | Relevant Reactions |

| Homogeneous Gold Catalyst | Gold (HAuCl4) | Operates in water, reusable, environmentally friendly. rsc.org | Stereoselective cycloisomerization of allenes. rsc.org |